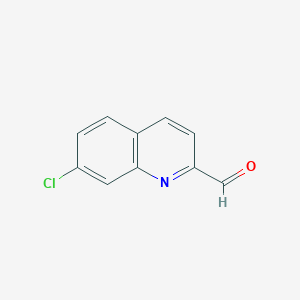

7-Chloroquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJIPAFEFGRTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Chloroquinoline-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 7-Chloroquinoline-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.

Core Identity and Physicochemical Properties

This compound is a substituted quinoline derivative featuring a chlorine atom at the 7-position and a formyl (aldehyde) group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic activities.

Chemical Structure:

Key Identifier:

-

CAS Number: 59394-27-3[1]

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data is readily available, other experimental values may not be extensively reported in public literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO | Inferred from structure |

| Molecular Weight | 191.61 g/mol | Inferred from formula |

| Appearance | Likely a solid at room temperature | Based on similar compounds |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents | Based on general solubility of similar heterocycles |

Synthesis and Mechanistic Considerations

The introduction of a formyl group onto a quinoline ring is commonly achieved through electrophilic substitution reactions. The Vilsmeier-Haack reaction stands out as a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including quinoline derivatives.[2][3]

Workflow for the Vilsmeier-Haack Synthesis of this compound:

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). The reaction is exothermic and forms the electrophilic Vilsmeier reagent, a chloroiminium ion.

-

Reaction: Add 7-chloroquinoline to the freshly prepared Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature to allow for the electrophilic substitution to occur at the C-2 position of the quinoline ring.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed by the addition of water or a mild base.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices: The C-2 and C-4 positions of the quinoline ring are electron-deficient due to the electron-withdrawing nature of the nitrogen atom. However, the Vilsmeier-Haack reaction proceeds via an electrophilic attack, and the precise regioselectivity can be influenced by the reaction conditions and the substitution pattern of the quinoline. The 7-chloro substituent, being a deactivating group, will also influence the overall reactivity.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, with the reactivity of both the aldehyde group and the chloro-substituted quinoline ring. This dual reactivity makes it a versatile precursor for a wide range of derivatives.

Key Reaction Pathways:

Caption: Key reaction pathways for this compound.

-

Reactions of the Aldehyde Group: The formyl group is highly reactive and can undergo a variety of transformations.

-

Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), a common linkage in many biologically active compounds.[4]

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to vinyl-substituted quinolines.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

-

Oxidation: Oxidation with reagents such as potassium permanganate or Jones reagent will yield the corresponding carboxylic acid.

-

-

Reactions of the Quinoline Ring: The 7-chloro substituent allows for further functionalization of the quinoline core.

-

Nucleophilic Aromatic Substitution (SNAr): While the chlorine at C-7 is less activated than at C-2 or C-4, it can be displaced by strong nucleophiles under forcing conditions.

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide variety of substituents.

-

Applications in Research and Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[2][4] The 7-chloroquinoline moiety, in particular, is a key component of the well-known antimalarial drug chloroquine. The presence of the reactive aldehyde group on this compound opens up avenues for the synthesis of novel derivatives with a range of potential biological activities.

-

Anticancer Agents: Many 7-chloroquinoline derivatives have demonstrated significant anticancer activity.[5] This compound serves as a starting material for the synthesis of novel hydrazones and other derivatives that can be screened for their cytotoxic potential against various cancer cell lines.

-

Antimicrobial and Antiviral Agents: The quinoline nucleus is associated with broad-spectrum antimicrobial activity.[2] Modifications of this compound could lead to new compounds with enhanced efficacy against bacteria, fungi, and viruses.

-

Enzyme Inhibition: The ability to generate diverse libraries of compounds from this starting material makes it a valuable tool in screening for inhibitors of specific enzymes implicated in disease.[6]

Safety and Handling

-

Hazard Classification (Anticipated):

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

-

First-Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][9]

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.[7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

References

-

PubChem - NIH. 7-Chloroquinoline | C9H6ClN | CID 521963. [Link]

-

Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

Hamama, W. S., et al. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

Bakr F. Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]

-

International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

-

PMC - NIH. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. newsama.com [newsama.com]

- 3. ijsr.net [ijsr.net]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 7-Chloro-2-hydroxyquinoline-3-carbaldehyde | 73568-43-1 [smolecule.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Strategic Synthesis of 7-Chloroquinoline-2-carbaldehyde: A Guide for Advanced Chemical Development

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 7-Chloroquinoline-2-carbaldehyde, a pivotal intermediate in pharmaceutical research and drug development. Recognizing the limitations of direct functionalization, this document details a robust, two-part synthetic strategy commencing from readily available acetanilide-derived precursors. The pathway leverages a regioselective Combes quinoline synthesis to construct the core heterocyclic scaffold, followed by a highly specific selenium dioxide-mediated oxidation to yield the target aldehyde. The narrative emphasizes the underlying chemical principles, causality behind experimental choices, and self-validating protocols, ensuring both scientific integrity and practical reproducibility for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably in the realm of antimalarials like chloroquine and quinine. The specific substitution pattern of the quinoline ring dictates its pharmacological profile and its utility as a synthetic intermediate. This compound is a particularly valuable building block, combining the essential 7-chloro motif, critical for antimalarial activity, with a versatile 2-carbaldehyde group that serves as a handle for extensive molecular elaboration.

Numerous classical methods exist for quinoline synthesis, including the Skraup, Doebner-von Miller, and Friedländer reactions.[1][2][3] However, to achieve the specific 7-chloro-2-methyl substitution pattern required for our target's precursor, the Combes synthesis presents a superior strategic choice.[4][5] It allows for the direct and regiocontrolled condensation of an appropriately substituted aniline with a β-diketone. Subsequently, the selective oxidation of the resulting 2-methyl group offers a reliable route to the desired 2-carbaldehyde functionality. This guide elucidates this efficient two-stage pathway, providing both the theoretical framework and field-proven experimental protocols.

Overall Synthetic Pathway

The synthesis is logically divided into two primary transformations: (I) formation of the quinoline core and (II) selective oxidation of the C2-methyl group. The pathway begins with N-(3-chlorophenyl)acetamide, a stable and accessible derivative of acetanilide, to ensure the correct regiochemical outcome for the chlorine substituent.

Caption: High-level overview of the two-part synthetic strategy.

Part I: Combes Synthesis of 7-Chloro-2,4-dimethylquinoline

Principle and Mechanistic Insight

The Combes quinoline synthesis is an acid-catalyzed reaction between an aniline and a β-diketone.[6][7] The mechanism proceeds through two key stages. First, the aniline and the β-diketone (acetylacetone in this case) undergo a condensation reaction to form a β-amino enone intermediate, often referred to as an enamine.[8] The second stage, which is the rate-determining step, involves the acid-catalyzed intramolecular electrophilic cyclization of the enamine onto the aromatic ring, followed by a dehydration step to yield the fully aromatic quinoline system.[6]

The use of m-chloroaniline (or its acetamide precursor, which hydrolyzes in situ under strong acid conditions) is critical for regioselectivity, directing the cyclization to afford the desired 7-chloro isomer. While sulfuric acid is a traditional catalyst, polyphosphoric acid (PPA) often serves as a superior medium, acting as both the acid catalyst and a powerful dehydrating agent, which drives the reaction equilibrium towards the product.[6]

Caption: Mechanistic flow of the Combes quinoline synthesis.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Role |

| m-Chloroaniline | C₆H₆ClN | 127.57 | 0.10 | 12.76 g | Reactant |

| Acetylacetone | C₅H₈O₂ | 100.12 | 0.12 | 12.0 g (12.2 mL) | Reactant |

| Polyphosphoric Acid (PPA) | (HPO₃)n | - | - | ~100 g | Catalyst/Solvent |

Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Initial Mixing: To the flask, add polyphosphoric acid (100 g). Begin stirring and gently heat the PPA to approximately 60-70 °C to reduce its viscosity.

-

Addition of Reactants: Slowly and sequentially add m-chloroaniline (0.10 mol) and acetylacetone (0.12 mol) to the warm, stirring PPA. An initial exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to 130-140 °C and maintain this temperature with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Work-up - Quenching: After completion, allow the dark, viscous mixture to cool to below 100 °C. Carefully and slowly pour the reaction mixture onto approximately 500 g of crushed ice in a large beaker with constant, vigorous stirring.

-

Work-up - Neutralization: The resulting acidic slurry is neutralized by the slow, portion-wise addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 10). This step must be performed in an ice bath to control the exotherm. The crude product will precipitate as a solid.

-

Isolation and Purification: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 7-chloro-2,4-dimethylquinoline as a crystalline solid.

Part II: Selective Oxidation to this compound

Principle and Reagent Choice

The methyl groups at the C2 and C4 positions of the quinoline ring are activated towards oxidation due to their benzylic-like nature. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, renowned for its ability to selectively oxidize activated methyl and methylene groups to aldehydes and ketones, respectively.[9][10]

Crucially, studies have demonstrated that the 2-methyl group of a quinoline system is more susceptible to SeO₂ oxidation than a 4-methyl group.[11] This enhanced reactivity is attributed to the electronic influence of the ring nitrogen. The reaction is typically performed in a solvent such as dioxane or a mixture of ethanol and cyclohexane at reflux temperatures.[9][12] A key challenge is preventing over-oxidation to the corresponding carboxylic acid. This can be mitigated by careful control of reaction time and using a slight excess, but not a large excess, of selenium dioxide.[9]

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Role |

| 7-Chloro-2,4-dimethylquinoline | C₁₁H₁₀ClN | 191.66 | 0.05 | 9.58 g | Reactant |

| Selenium Dioxide | SeO₂ | 110.96 | 0.055 | 6.10 g | Oxidant |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 150 mL | Solvent |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-chloro-2,4-dimethylquinoline (0.05 mol) in 1,4-dioxane (150 mL).

-

Addition of Oxidant: Add selenium dioxide (0.055 mol) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 101 °C) with efficient stirring. A black precipitate of elemental selenium will begin to form as the reaction proceeds. The reaction is typically complete within 18-24 hours. Monitor the consumption of the starting material by TLC.

-

Work-up - Removal of Selenium: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of Celite to remove the black selenium precipitate. Wash the filter cake with a small amount of hot dioxane.

-

Work-up - Solvent Removal: Combine the filtrates and remove the dioxane under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting crude residue is dissolved in a suitable solvent like dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by column chromatography on silica gel (using a gradient eluent, e.g., starting with hexane and gradually increasing the proportion of ethyl acetate).

Analytical Validation

The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques.

-

7-Chloro-2,4-dimethylquinoline (Intermediate):

-

¹H NMR: Expect distinct singlets for the two methyl groups and a characteristic pattern of signals in the aromatic region for the three protons on the chlorinated benzene ring.

-

Mass Spec (MS): Molecular ion peak (M+) at m/z = 191/193, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.

-

-

This compound (Final Product):

-

¹H NMR: Appearance of a singlet for the aldehyde proton (δ ≈ 10.0 ppm) and disappearance of the C2-methyl signal. The C4-methyl signal will remain.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching absorption band around 1700 cm⁻¹.

-

Mass Spec (MS): Molecular ion peak (M+) at m/z = 191/193. Note that the mass is coincidentally the same as the starting material for this step, making NMR and IR crucial for confirmation.

-

Comprehensive Experimental Workflow

The following diagram provides a comprehensive visualization of the entire laboratory workflow, from initial reaction setup to final product validation.

Caption: Step-by-step laboratory workflow for the synthesis and validation.

Conclusion

This guide details a reliable and scalable two-stage synthesis for this compound from an acetanilide-derived precursor. The strategic application of the Combes synthesis establishes the core 7-chloro-2,4-dimethylquinoline structure with high regiochemical control. The subsequent selective oxidation using selenium dioxide effectively converts the C2-methyl group to the target aldehyde functionality. By providing detailed, validated protocols and explaining the fundamental principles behind each step, this document equips researchers and drug development professionals with a robust methodology for accessing this valuable synthetic intermediate, thereby facilitating further discovery and innovation in medicinal chemistry.

References

-

Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Skraup reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Química Organica.org. Friedlander quinoline synthesis. Química Organica.org. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

Slideshare. Vilsmeier haack rxn. Slideshare. [Link]

-

Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. Slideshare. [Link]

-

J&K Scientific LLC. Friedländer Synthesis. J&K Scientific. [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

-

Organic Reactions. The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

-

Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1685. [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. J&K Scientific. [Link]

-

Singh, M. S., & Singh, P. K. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 42(12), 3122-3125. [Link]

-

Tandfonline. A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Tandfonline. [Link]

-

YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

-

Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. [Link]

-

Slideshare. Doebner-Miller reaction and applications. Slideshare. [Link]

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

-

Taylor & Francis Online. Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Polycyclic Aromatic Compounds. [Link]

-

Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University Institutional Repository. [Link]

-

ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. [Link]

-

Kloc, K., Młochowski, J., & Syper, L. (2006). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Chemistry of Heterocyclic Compounds, 42(10), 1249-1267. [Link]

-

ResearchGate. (2022). Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. [Link]

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

- Google Patents. Process for producing 7-chloro-quinaldine.

-

Shaikh, N., Bapat, N. V., & Deshpande, V. H. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000(1), 22-23. [Link]

-

ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

-

Scribd. Combes Quinoline Synthesis PDF. [Link]

-

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

ResearchGate. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]

-

Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

PrepChem.com. Synthesis of 7-chloroquinaldine. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. [Link]

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Friedlander quinoline synthesis [quimicaorganica.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. m.youtube.com [m.youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Vilsmeier-Haack formylation of 7-chloroquinoline

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of Functionalized 7-Chloroquinolines

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among these, 7-chloroquinoline derivatives are of particular importance, notably as precursors to antimalarial and anticancer drugs. The introduction of a formyl group onto this scaffold unlocks a vast potential for synthetic diversification, creating valuable intermediates for drug discovery and development. This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction, not as a direct formylation method for 7-chloroquinoline, but as a powerful and regioselective cyclization strategy for the de novo synthesis of 2-chloro-3-formyl-7-substituted quinolines from readily available N-arylacetamides. We will delve into the underlying mechanism, provide field-proven experimental protocols, discuss optimization and troubleshooting, and explore the synthetic utility of the resulting products.

Introduction: The Strategic Importance of Formylated Quinolines

Quinoline and its derivatives are privileged heterocyclic systems in pharmaceutical research, exhibiting a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The 7-chloroquinoline core, in particular, is a key pharmacophore found in drugs like Chloroquine and Hydroxychloroquine.

The introduction of a formyl (-CHO) group at the C3 position and a chloro group at the C2 position transforms the quinoline scaffold into a highly versatile synthetic intermediate. The aldehyde functionality serves as a handle for a myriad of chemical transformations, including reductive amination, oxidation, Wittig reactions, and the synthesis of further heterocyclic rings. The C2-chloro substituent is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.

The Vilsmeier-Haack reaction, named after its discoverers Anton Vilsmeier and Albrecht Haack, is a highly efficient and mild method for formylating electron-rich aromatic compounds[3][4]. While direct formylation of the pre-formed 7-chloroquinoline ring is challenging and often unselective, the Vilsmeier-Haack cyclization of substituted acetanilides provides a robust and regioselective route to 2-chloro-3-formylquinolines, making it a superior strategy for constructing these valuable building blocks[5].

Reaction Mechanism: A Tale of Cyclization and Formylation

The Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines is a one-pot procedure that proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack and cyclization of an N-arylacetamide.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent[6][7].

Electrophilic Attack and Intramolecular Cyclization

The N-arylacetamide substrate, for instance, 3-chloroacetanilide, attacks the electrophilic Vilsmeier reagent. This is followed by an intramolecular electrophilic aromatic substitution (cyclization) onto the benzene ring. The position of the substituent on the starting acetanilide ring dictates the substitution pattern on the final quinoline product. A substituent at the meta-position of the acetanilide (C3) will be located at the C7 position of the quinoline ring. Subsequent hydrolysis during aqueous workup yields the final 2-chloro-3-formyl-7-substituted quinoline.

The complete mechanism is illustrated in the diagram below.

Caption: Mechanism of Vilsmeier-Haack cyclization.

Field-Proven Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of 2,7-dichloro-3-formylquinoline from 3-chloroacetanilide. The monitoring of the reaction by Thin Layer Chromatography (TLC) and purification by recrystallization are integral steps to ensure the integrity of the final product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloroacetanilide | 169.61 | 8.48 g | 0.05 |

| N,N-Dimethylformamide (DMF) | 73.09 | 21.9 mL | 0.30 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 13.7 mL | 0.15 |

| Crushed Ice | - | ~500 g | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |

| Ethyl Acetate (for recrystallization) | - | As needed | - |

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube.

-

Add N,N-dimethylformamide (DMF, 0.30 mol) to the flask.

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃, 0.15 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the resulting pale yellow to colorless mixture for an additional 30 minutes at 0-5 °C. This is the Vilsmeier reagent.

Step 2: Reaction with Acetanilide and Cyclization

-

Add 3-chloroacetanilide (0.05 mol) portion-wise to the freshly prepared Vilsmeier reagent over 15 minutes. Maintain the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours[5][8].

-

Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent) until the starting acetanilide spot has disappeared.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

In a separate large beaker (2 L), place approximately 500 g of crushed ice.

-

Carefully and slowly pour the viscous reaction mixture onto the crushed ice with vigorous stirring[6]. This is a highly exothermic process.

-

Once the addition is complete, neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is approximately 7-8 and effervescence ceases. A solid precipitate will form[6].

-

Continue stirring the slurry for 30 minutes in the ice bath to ensure complete precipitation.

-

Isolate the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water (3 x 100 mL) until the filtrate is neutral.

Step 4: Purification and Characterization

-

Dry the crude product in a vacuum oven at 50-60 °C.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 2,7-dichloro-3-formylquinoline as a crystalline solid[6].

-

Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow and Data

The overall workflow, from reagent preparation to product characterization, provides a clear path for executing the synthesis.

Caption: General experimental workflow for synthesis.

Optimization Insights

The yield and purity of the Vilsmeier-Haack reaction are sensitive to several parameters. The following table summarizes key variables and their impact, based on established literature.

| Parameter | Condition | Rationale & Impact | Reference |

| Reagent Stoichiometry | POCl₃:Acetanilide ratio of 3:1 to 4:1 | A significant excess of the Vilsmeier reagent is required to drive the reaction to completion and act as a solvent. Lower ratios can lead to incomplete conversion. | [9] |

| Reaction Temperature | 80-90 °C | This temperature range provides sufficient energy for the intramolecular cyclization without significant decomposition. Lower temperatures result in very slow reaction rates. | [5][8] |

| Reaction Time | 4-10 hours | The required time depends on the substrate. Electron-donating groups on the acetanilide generally lead to shorter reaction times. Monitoring by TLC is crucial to avoid degradation from prolonged heating. | [8][9] |

| Work-up Procedure | Slow addition to ice and careful neutralization | Rapid quenching or neutralization can cause localized heating and potential side reactions. A controlled work-up is essential for maximizing yield and purity. | [6] |

Synthetic Utility and Applications

The synthesized 2,7-dichloro-3-formylquinoline is not an end in itself but a valuable platform for further chemical exploration. The dual reactivity of the chloro and formyl groups allows for the generation of diverse molecular libraries for screening in drug discovery programs.

-

Modification of the Formyl Group: The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various nitrogen-containing heterocycles (e.g., pyrazoles, oximes).

-

Nucleophilic Substitution at C2: The 2-chloro group can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce new side chains that can modulate the biological activity of the molecule[9].

This synthetic versatility makes the products of the Vilsmeier-Haack cyclization highly sought-after intermediates in the development of novel therapeutics targeting a range of diseases.

Conclusion

The Vilsmeier-Haack cyclization of N-arylacetamides stands as a superior and highly reliable method for the synthesis of 2-chloro-3-formyl-7-substituted quinolines. It offers excellent regiocontrol, good yields, and operates under relatively mild conditions using common laboratory reagents. This guide has provided the fundamental mechanistic understanding and a detailed, practical protocol to empower researchers in the fields of synthetic chemistry and drug development to confidently employ this reaction. The resulting functionalized quinoline scaffolds serve as critical building blocks for the discovery of next-generation therapeutic agents.

References

-

Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27428-27481. [Link]

-

Flores-Alamo, M., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1453. [Link]

-

Chaudhari, D. A., & Patil, D. B. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 54-60. [Link]

-

Ismail, M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14210-14223. [Link]

-

Patil, D. B., & Chaudhari, D. A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 446-464. [Link]

-

Ali, M. M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251-253. (As cited in ResearchGate discussion). [Link]

-

Abdellatif, K. A., et al. (2017). Synthesis of 7-chloroquinolinyl-4-aminobenzoyl/sulfonyl-hydrazone and pyrazole derivatives as potent antimalarial and anticancer agents. ResearchGate. [Link]

-

Chaudhari, D. A., & Patil, D. B. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-05. [Link]

-

Ali, M. M., et al. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 41B, 172-177. [Link]

-

Mistry, K. M., et al. (2009). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 44(11), 4493-4499. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. chemijournal.com [chemijournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. chemijournal.com [chemijournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 7-Chloroquinoline-2-carbaldehyde

Introduction: The Significance of 7-Chloroquinoline-2-carbaldehyde

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chloro-substituent and a reactive carbaldehyde group on the quinoline core, as in this compound, offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for ensuring the identity, purity, and structural integrity of this compound in any research and development pipeline. This guide provides a detailed exposition of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The Synergistic Approach to Structural Elucidation

The structural elucidation of a molecule like this compound is a puzzle solved by the convergence of multiple spectroscopic techniques. Each method provides a unique piece of information, and their combined interpretation leads to a confident structural assignment.

Caption: Interplay of spectroscopic techniques for the structural confirmation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Expertise & Experience: The ¹H NMR spectrum of this compound is expected to be complex due to the presence of five aromatic protons on the quinoline ring system and one aldehydic proton. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the chloro-substituent, and the carbaldehyde group. The spectrum will likely be recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Experimental Protocol for High-Resolution ¹H NMR:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent. For polar compounds, DMSO-d₆ is often a good choice.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data for this compound:

The following table presents the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of quinoline-2-carbaldehyde and related 7-substituted quinolines.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.25 | d | ~8.5 |

| H-4 | ~8.15 | d | ~8.5 |

| H-5 | ~8.10 | d | ~9.0 |

| H-6 | ~7.60 | dd | ~9.0, 2.0 |

| H-8 | ~8.00 | d | ~2.0 |

| CHO | ~10.20 | s | - |

Comparative ¹H NMR Data of Analogous Compounds:

To substantiate the predictions, the experimental ¹H NMR data for quinoline-2-carbaldehyde and 7-chloro-2-methylquinoline are provided below.

-

Quinoline-2-carbaldehyde [1]

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) H-3 8.31 d 8.4 H-4 8.25 d 8.5 H-5 7.90 d 8.2 H-6 7.83 t 7.7 H-7 7.69 t 7.5 H-8 8.03 d 8.4 | CHO | 10.23 | s | - |

-

7-Chloro-2-methylquinoline [2][3]

Proton Chemical Shift (δ, ppm) CH₃ ~2.7 | Aromatic H | ~7.3-8.1 |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, ten distinct signals are expected: nine for the quinoline ring and one for the aldehydic carbonyl carbon. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

Experimental Protocol for High-Resolution ¹³C NMR:

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is necessary.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A wider spectral width is needed to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152.0 |

| C-3 | ~118.0 |

| C-4 | ~137.0 |

| C-4a | ~129.0 |

| C-5 | ~128.5 |

| C-6 | ~128.0 |

| C-7 | ~136.0 |

| C-8 | ~129.5 |

| C-8a | ~148.0 |

| CHO | ~193.0 |

Comparative ¹³C NMR Data of Analogous Compounds:

-

Quinoline-2-carbaldehyde [1]

Carbon Chemical Shift (δ, ppm) C-2 152.7 C-3 117.5 C-4 137.5 C-4a 129.3 C-5 130.2 C-6 128.0 C-7 130.6 C-8 130.5 C-8a 148.0 | CHO | 193.9 |

-

7-Chloro-2-methylquinoline [3][4]

Carbon CH₃ | Aromatic C |

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds. For this compound, the most characteristic absorption bands will be associated with the C=O stretch of the aldehyde, C-H stretches of the aromatic and aldehydic protons, C=C and C=N stretches of the quinoline ring, and the C-Cl stretch.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600-1450 | Medium-Strong | C=C and C=N ring stretches |

| ~850-800 | Strong | C-H out-of-plane bending |

| ~750 | Medium-Strong | C-Cl stretch |

Part 3: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer valuable structural information. For this compound, the molecular formula is C₁₀H₆ClNO, and the expected monoisotopic mass is approximately 191.01 g/mol .

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.

-

Electrospray Ionization (ESI): A soft ionization technique that typically results in a prominent protonated molecular ion ([M+H]⁺), which is useful for confirming the molecular weight.

-

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data for this compound:

-

Molecular Ion (M⁺˙): m/z ≈ 191 (with an M+2 peak at m/z ≈ 193 in an approximate 3:1 ratio, characteristic of the chlorine isotope pattern).

-

Key Fragmentation Pathways:

-

Loss of the formyl radical (˙CHO) to give a fragment at m/z ≈ 162.

-

Loss of carbon monoxide (CO) to give a fragment at m/z ≈ 163.

-

Loss of a chlorine radical (˙Cl) to give a fragment at m/z ≈ 156.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed, predictive, and comparative analysis of the key spectroscopic data for this compound. By integrating information from analogous compounds and fundamental spectroscopic principles, a robust framework for the structural confirmation of this important heterocyclic compound is established. The provided experimental protocols offer practical guidance for acquiring high-quality data. It is the author's belief that this guide will serve as a valuable resource for researchers and scientists in their synthetic and analytical endeavors.

References

- BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.

-

MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

PubChem. (n.d.). 7-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Quinolinecarboxaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Quinolinecarboxaldehyde | C10H7NO | CID 79619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Chloro-2-methylquinoline(4965-33-7) 1H NMR spectrum [chemicalbook.com]

- 3. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Chloro-2-methylquinoline(4965-33-7) 13C NMR spectrum [chemicalbook.com]

Chemical structure and IUPAC name of 7-Chloroquinoline-2-carbaldehyde

An In-Depth Technical Guide to the Chemistry and Synthetic Utility of 7-Chloroquinoline-2-carbaldehyde

This guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific isomer is less common than its 2-chloro-3-carbaldehyde counterpart, this document synthesizes established principles of quinoline chemistry to provide a robust technical overview. We will delve into its structure, nomenclature, logical synthetic pathways, characteristic reactivity, and its potential as a precursor for novel therapeutic agents. The insights herein are grounded in authoritative chemical literature to support further research and application.

Part 1: Core Chemical Identity: Structure and Nomenclature

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of specific functional groups, such as a chlorine atom and a carbaldehyde (formyl) group, provides critical handles for synthetic modification and modulates the molecule's electronic properties and biological activity.

Chemical Structure

The structure of this compound consists of a quinoline bicyclic system with a chlorine atom substituted at position 7 of the benzene ring and a carbaldehyde group at position 2 of the pyridine ring.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming organic compounds, the correct name for this molecule is This compound . The numbering of the quinoline ring system begins at the nitrogen atom and proceeds around the heterocyclic ring before continuing to the carbocyclic ring fusion atoms and the remaining benzene ring positions.

Part 2: Synthesis Strategies for Chloroquinoline Carbaldehydes

The synthesis of functionalized quinoline carbaldehydes is a well-established area of organic chemistry. While a specific, optimized protocol for this compound is not extensively documented in readily available literature, its synthesis can be confidently approached through established methodologies for analogous structures.

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It is the most logical and widely applied industrial method for producing 2-chloroquinoline-3-carbaldehydes from acetanilides, and the principles can be adapted for other isomers.[2][3]

Causality and Experimental Insight: The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic iminium salt attacks the electron-rich aromatic substrate. The subsequent cyclization and hydrolysis yield the formylated, chlorinated quinoline. The choice of substituted acetanilide as a starting material dictates the final substitution pattern on the quinoline core.

Illustrative Workflow:

Protocol: Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes (Analogous Protocol) [2] This protocol is adapted from a documented procedure for isomers and serves as a validated starting point for optimization.

-

Reagent Preparation: To N,N-dimethylformamide (0.15 mol), cooled to 0°C in a three-neck flask equipped with a stirrer and dropping funnel, add freshly distilled phosphorus oxychloride (0.35 mol) dropwise while maintaining the temperature below 5°C.

-

Substrate Addition: Once the Vilsmeier reagent has formed (typically after 30 minutes of stirring), add the appropriate substituted acetophenone oxime (0.05 mol) portion-wise to the reaction mixture.

-

Reaction: Heat the reaction mixture at 60°C for approximately 16 hours under anhydrous conditions. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the cooled reaction mixture into 300 mL of crushed ice-water. Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.

-

Isolation: The solid product precipitates out of the aqueous solution. Collect the crude product by vacuum filtration.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to yield the purified 2-chloroquinoline-3-carbaldehyde derivative.

Alternative Synthetic Route: Directed Metalation

For more targeted synthesis, particularly for isomers not readily accessible via the Vilsmeier-Haack pathway, a directed ortho-metalation (DoM) strategy can be employed. This involves using a directing group on the 7-chloroquinoline core to facilitate deprotonation at the C2 position with a strong base (e.g., an organolithium reagent), followed by quenching with an electrophilic formylating agent.

Recent work has demonstrated the functionalization of the 7-chloroquinoline scaffold using mixed lithium-magnesium reagents, which can then react with various electrophiles, including aldehydes, showcasing a powerful method for creating C-C bonds at specific positions. Adapting this by quenching the organometallic intermediate with a formylating agent like DMF is a logical and modern approach to synthesizing this compound.

Part 3: Physicochemical Properties and Spectroscopic Profile

Characterization of the final product is essential for confirming its identity and purity. While experimental data for this compound is not compiled in major databases, its properties can be reliably predicted based on its structure and data from close analogs.

Computed Physicochemical Data

The following table summarizes key computed properties for the parent 7-chloroquinoline and the analogous 2-chloroquinoline-3-carbaldehyde, providing a strong reference for the expected properties of this compound.

| Property | 7-Chloroquinoline[4] | 2-Chloroquinoline-3-carbaldehyde[5] | This compound (Predicted) |

| Molecular Formula | C₉H₆ClN | C₁₀H₆ClNO | C₁₀H₆ClNO |

| Molecular Weight | 163.60 g/mol | 191.61 g/mol | 191.61 g/mol |

| XLogP3-AA | 2.9 | 2.6 | ~2.7-3.0 |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 2 | 2 |

| Topological Polar Surface Area | 12.9 Ų | 30.0 Ų | 30.0 Ų |

Expected Spectroscopic Signatures

A researcher skilled in spectral interpretation would anticipate the following characteristic signals:[6]

-

¹H NMR: The most downfield signal would be the aldehyde proton (-CHO), expected as a singlet in the δ 9-11 ppm region. The aromatic protons on the quinoline core would appear as a series of doublets and multiplets in the δ 7.5-8.9 ppm range, with coupling constants indicating their positions relative to each other and the nitrogen atom.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing around δ 190-200 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region. The carbon bearing the chlorine atom (C7) would show a characteristic chemical shift influenced by the halogen's electronegativity.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde would be prominent between 1680-1710 cm⁻¹. C-H stretching of the aldehyde would appear near 2850 and 2750 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (191.61). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature. Common fragmentation would involve the loss of the -CHO group (M-29) and/or the chlorine atom.

Part 4: Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, making it a versatile intermediate for building molecular complexity.

Reactivity of the Aldehyde Group

The carbaldehyde is a key electrophilic site, enabling a wide range of classical carbonyl reactions. Most notably, it undergoes condensation reactions with primary amines or hydrazines to form Schiff bases (imines) and hydrazones, respectively. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug candidates.[1]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. ijsr.net [ijsr.net]

- 3. newsama.com [newsama.com]

- 4. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files.eric.ed.gov [files.eric.ed.gov]

Physical and chemical properties of 7-Chloroquinoline-2-carbaldehyde

An In-Depth Technical Guide to 7-Chloroquinoline-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of the quinoline scaffold, which is a "privileged" structure in drug discovery, this molecule serves as a versatile building block for the synthesis of more complex, biologically active compounds. The presence of three key features—the quinoline core, a reactive aldehyde group at the 2-position, and a chlorine substituent at the 7-position—provides a unique combination of electronic properties and synthetic handles. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its applications, particularly in the context of drug development for researchers and scientists in the field.

Physicochemical and Computed Properties

The fundamental properties of a compound are critical for its handling, characterization, and application in experimental settings. The data for this compound are summarized below.

| Property | Value | Source/Note |

| CAS Number | 59394-27-3 | [1] |

| Molecular Formula | C₁₀H₆ClNO | Calculated |

| Molecular Weight | 191.61 g/mol | Calculated, consistent with isomers[2][3] |

| Appearance | Solid (Typical for similar compounds) | Inferred from related compounds |

| Solubility | Insoluble in water | Inferred from safety data on related compounds[4] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | Based on isomer 7-Chloroquinoline-8-carbaldehyde[2] |

| LogP | 2.70 | Based on isomer 7-Chloroquinoline-8-carbaldehyde[2] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is essential for confirming the identity and purity of a synthesized compound. The expected spectroscopic signatures for this compound are as follows:

-

¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons on the quinoline ring. A key diagnostic signal is a singlet in the downfield region (δ 9.5-10.5 ppm), which is characteristic of the aldehyde proton.[5][6]

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons of the quinoline ring and a highly deshielded signal for the carbonyl carbon of the aldehyde group (typically δ 190-200 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically found in the range of 1680-1700 cm⁻¹.[5] Additional bands corresponding to C=C and C=N stretching of the aromatic quinoline system would be observed in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.

Synthesis and Chemical Reactivity

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The synthesis of substituted 2-chloroquinoline-3-carbaldehydes, a closely related isomer, is well-documented using this approach, starting from the corresponding acetanilide or oxime derivatives.[5][7][8] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), which acts as the electrophile.

Caption: General workflow for the synthesis of chloroquinoline carbaldehydes.

Core Chemical Reactivity

The reactivity of this compound is dominated by its aldehyde functional group and the chloro-substituted quinoline ring, making it a valuable synthetic intermediate.

-

Reactions of the Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones.[7][9] These reactions are fundamental in medicinal chemistry for creating libraries of derivatives for biological screening. The aldehyde can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Reactions of the Quinoline Ring: The chlorine atom at the 7-position can be displaced by various nucleophiles through nucleophilic aromatic substitution (SₙAr), allowing for the introduction of other functional groups. The quinoline ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

Caption: Key reactive sites on this compound.

Applications in Research and Drug Development

The quinoline scaffold is a cornerstone in the development of therapeutics. This compound serves as a key intermediate in the synthesis of novel drug candidates.

-

Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity.[10] Hydrazones derived from 7-chloroquinoline, in particular, have been identified as a "first-in-class" series of experimental anticancer drugs, showing submicromolar cytotoxic activity against a broad panel of human cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.[9]

-

Antimalarial Drugs: The 7-chloroquinoline core is famously the backbone of the antimalarial drug chloroquine. This makes derivatives like this compound valuable starting materials for synthesizing new analogs to combat drug-resistant strains of malaria.[11]

-

Antimicrobial Agents: The quinoline family of compounds has been reported to possess significant antimicrobial effects against various bacterial and fungal pathogens.[10] The ability to easily modify the aldehyde group allows for the creation of diverse derivatives to optimize antibacterial and antifungal potency.[12]

-

Fluorescent Probes: The aldehyde functional group facilitates conjugation with amines and hydrazines, making its derivatives useful in the preparation of fluorescent probes for biological imaging and assays.[11]

Experimental Protocols

Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the condensation of this compound with a primary amine.

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: To the solution, add 1 to 1.1 equivalents of the desired primary amine.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde carbonyl, increasing its electrophilicity.

-

Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold solvent to remove unreacted starting materials, and dry. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Characterization: Confirm the structure of the resulting Schiff base using NMR, IR, and MS analysis.

Protocol: General Spectroscopic Characterization

-

NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. Analyze using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13] Work in a well-ventilated area or a chemical fume hood.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, centered on the aldehyde group and the chloro-substituted quinoline core, provides chemists with a reliable platform for constructing novel molecules. Its established role as a precursor to potent anticancer, antimalarial, and antimicrobial agents underscores its importance and ensures its continued relevance in the pursuit of new therapeutic solutions.

References

-

7-Chloro-6-methoxyquinoline-2-carbaldehyde | C11H8ClNO2 | CID 82242266 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

7-Chloroquinoline-8-carbaldehyde - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]

-

SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010, September 6). Alfa Aesar. Retrieved January 18, 2026, from [Link]

-

4-hidroxi-2-piridin-1-io-1-ilfenolato(CAS:6941-26-0) Proveedor de. (n.d.). Chem-online. Retrieved January 18, 2026, from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Baxendale Group - Durham University. Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464. Retrieved January 18, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET - Legend™ Turf and Ornamental Fungicide. (2008, October 12). Greenbook.net. Retrieved January 18, 2026, from [Link]

-

SAFETY DATA SHEET - 2-Quinolinecarboxaldehyde. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8596-8638. Retrieved January 18, 2026, from [Link]

-

2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016, February 4). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved January 18, 2026, from [Link]

- Process for producing 7-chloro-quinaldine. (n.d.). Google Patents.

-

Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (n.d.). ProQuest. Retrieved January 18, 2026, from [Link]

-

7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR). Retrieved January 18, 2026, from [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2019). MDPI. Retrieved January 18, 2026, from [Link]

-

2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. ijsr.net [ijsr.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 7-Chloro-2-hydroxyquinoline-3-carbaldehyde | 73568-43-1 [smolecule.com]

- 11. 7-Chloroquinoline-8-carbaldehyde [myskinrecipes.com]

- 12. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Solubility and Stability of 7-Chloroquinoline-2-carbaldehyde: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: 7-Chloroquinoline-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. Despite its importance, a comprehensive public dataset on its fundamental physicochemical properties, namely solubility and stability, is notably absent. This technical guide bridges this critical knowledge gap. Instead of merely reporting established data, we provide a Senior Application Scientist’s perspective, combining predictive analysis based on established chemical principles with detailed, field-proven experimental protocols. This document is designed to empower researchers to accurately determine the solubility and stability profile of this compound, ensuring the integrity and success of their research and development endeavors. We will explore its predicted behavior in various solvents and under stress conditions, and present robust, self-validating methodologies for its empirical validation.

Part 1: Solubility Profile - Predictions and Empirical Determination

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences everything from reaction kinetics during synthesis to bioavailability in final formulations. For this compound, its structure—a rigid, aromatic quinoline core combined with a polar aldehyde group and an electronegative chlorine atom—suggests a nuanced solubility profile.

Predicted Qualitative Solubility

Based on the principle of "like dissolves like," we can predict the solubility behavior of this compound. The quinoline ring provides aromatic, nonpolar character, while the carbaldehyde and the nitrogen atom introduce polarity and hydrogen bond accepting capabilities.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | These solvents can effectively solvate the polar aldehyde group and interact with the aromatic system without the steric hindrance of hydrogen bonding. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The moderate polarity and ability to interact with the chloro-substituent and aromatic rings make these effective solvents. |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the aldehyde oxygen and quinoline nitrogen, but the large aromatic core may limit high solubility compared to smaller polar molecules. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. The nonpolar character of the aromatic rings will contribute to some solubility. |

| Nonpolar Aromatic | Toluene, Benzene | Low | Favorable π-π stacking interactions between the solvent and the quinoline ring may allow for some solubility, but the polar aldehyde group will limit it. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low/Insoluble | The significant mismatch in polarity between the compound and these solvents makes solubility highly unlikely. |

| Aqueous | Water, Buffers (pH 7.4) | Very Low/Insoluble | The large, nonpolar aromatic surface area is expected to dominate, leading to poor aqueous solubility despite the polar functional groups.[1] |

Experimental Workflow for Solubility Determination

To move from prediction to empirical data, a structured experimental approach is necessary. The following workflow provides a robust pathway for both qualitative screening and precise quantitative measurement.

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Testing

This rapid screening method provides initial insights into the compound's solubility across a range of solvent polarities.[2][3][4][5][6]

-

Preparation: In separate, clearly labeled small test tubes, place approximately 10 mg of this compound.

-

Solvent Addition: To each tube, add 1 mL of a single test solvent (e.g., water, 5% HCl, 5% NaOH, methanol, acetonitrile, DCM, hexane).

-